Bromoacetamido-PEG3-C2-Boc

Descripción

Propiedades

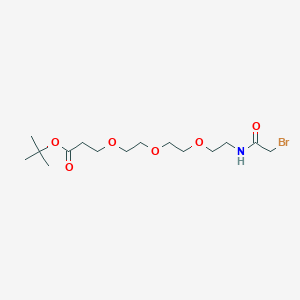

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQLZWBWKHLATI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132439 |

Source

|

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-33-2 |

Source

|

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism and Application of Bromoacetamido-PEG3-C2-Boc in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of effective PROTACs is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive overview of Bromoacetamido-PEG3-C2-Boc, a specialized linker designed for the construction of covalent PROTACs. While this linker is commercially available, this guide will focus on its general mechanism of action and provide exemplar protocols, as specific applications in peer-reviewed literature are not yet prevalent.

Core Concepts: The PROTAC and the Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy. The polyethylene glycol (PEG) component of this compound enhances the solubility and cell permeability of the resulting PROTAC, which are crucial pharmacokinetic properties. The bromoacetamide group is a reactive "warhead" that can form a covalent bond with nucleophilic residues on the target protein, most notably cysteine. This covalent engagement can lead to improved potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.

Mechanism of Action: Covalent Targeting with this compound

The mechanism of action of a PROTAC utilizing the this compound linker can be conceptualized as a two-stage process:

-

Initial Binding and Covalent Modification: The PROTAC first binds to the target protein. The bromoacetamide moiety is an electrophilic group that is susceptible to nucleophilic attack by the thiol group of a cysteine residue on the protein surface. This results in the formation of a stable thioether bond, covalently linking the PROTAC to its target. The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker is removed under acidic conditions to reveal a primary amine, which is then used to conjugate the E3 ligase ligand.

-

Ternary Complex Formation and Protein Degradation: Once covalently attached to the target protein, the E3 ligase-recruiting ligand on the PROTAC engages an E3 ubiquitin ligase (e.g., Cereblon or VHL). This brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Signaling Pathway Diagram

Caption: Covalent PROTAC mechanism of action.

Data Presentation: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C15H28BrNO6 | Supplier Data |

| Molecular Weight | 398.29 g/mol | Supplier Data |

| CAS Number | 1807537-33-2 | Supplier Data |

| Appearance | Colorless to light yellow liquid | Supplier Data |

| Solubility | Soluble in DMSO, DMF | General Knowledge |

| Reactive Group | Bromoacetamide | General Knowledge |

| Target Residue | Cysteine (primary), potentially others | General Knowledge |

| Linker Type | PEGylated | General Knowledge |

Experimental Protocols

The following are exemplar protocols that can be adapted for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

Protocol 1: Synthesis of a Covalent PROTAC

This protocol outlines a general two-step synthesis for a covalent PROTAC.

Step 1: Deprotection of the Boc Group

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Remove the solvent and TFA under reduced pressure.

-

The resulting amine salt is typically used in the next step without further purification.

Step 2: Amide Coupling with an E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (containing a carboxylic acid) in a suitable solvent (e.g., DMF).

-

Add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).

-

Add the deprotected linker from Step 1 to the reaction mixture.

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the final PROTAC product by flash chromatography or preparative HPLC.

Protocol 2: Evaluation of Covalent Modification by Mass Spectrometry

-

Incubate the purified target protein (10 µM) with the synthesized PROTAC (10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at 37°C for 1-4 hours.

-

Quench the reaction with an excess of a reducing agent like DTT (10 mM).

-

Analyze the intact protein by LC-MS to observe the mass shift corresponding to the covalent adduction of the PROTAC.

-

For peptide-level confirmation, denature, reduce, and alkylate the protein sample, followed by digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify the specific cysteine residue modified by the PROTAC.

Protocol 3: Assessment of Protein Degradation by Western Blot

-

Plate cells (e.g., a relevant cancer cell line) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Mandatory Visualizations

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: Exemplar workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a valuable tool for the construction of covalent PROTACs. Its bromoacetamide warhead allows for the covalent targeting of nucleophilic residues, particularly cysteine, on a protein of interest, which can lead to enhanced potency and duration of action. The PEG3 linker component aids in improving the physicochemical properties of the resulting PROTAC. The provided exemplar protocols and workflows serve as a foundation for researchers to design and evaluate novel covalent degraders. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers like this compound will be instrumental in developing the next generation of therapeutics.

The Strategic Imperative of Bromoacetamido-PEG3-C2-Boc in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the diverse array of linker chemotypes, specialized linkers such as Bromoacetamido-PEG3-C2-Boc offer unique functionalities that can be strategically employed in PROTAC design. This in-depth technical guide elucidates the multifaceted role of this compound in the synthesis and function of PROTACs, providing a comprehensive overview for researchers in the rational design of next-generation protein degraders.

Core Function of this compound in PROTACs

This compound is a polyethylene glycol (PEG)-based PROTAC linker that can be utilized in the synthesis of PROTACs.[1][2][3][4] PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.[1][2][3][4][5] The primary function of a PROTAC is to recruit the target protein to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4][5]

The this compound linker serves as a crucial component in the PROTAC structure, influencing its physicochemical properties and biological activity. The PEG component of the linker is known to enhance the solubility and cell permeability of PROTAC molecules.[6] The length and composition of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

Structural Components and Their Roles

The structure of this compound can be dissected into four key functional units, each contributing to the overall utility of the molecule in PROTAC synthesis:

-

Bromoacetamido Group: This functional group serves as a reactive handle, specifically a weak electrophile. It is capable of forming a covalent bond with nucleophilic residues on a protein, such as the thiol group of a cysteine residue. This feature enables the design of covalent or reversible covalent PROTACs, which can offer advantages in terms of target engagement, potency, and duration of action.

-

PEG3 Linker: The core of the linker consists of three polyethylene glycol (PEG) units. PEG linkers are widely used in PROTAC design due to their favorable properties.[6] They enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules, which can improve their pharmacokinetic properties. The flexibility of the PEG chain can also be crucial for allowing the PROTAC to adopt the optimal conformation for the formation of a productive ternary complex between the target protein and the E3 ligase.

-

C2-Alkyl Spacer: A two-carbon alkyl chain provides additional length and spacing between the PEG moiety and the Boc-protected amine. The overall length of the linker is a critical parameter in PROTAC design, as it dictates the distance between the two ends of the molecule and influences the geometry of the ternary complex.

-

Boc Protecting Group: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines. In the context of PROTAC synthesis, the Boc group on the terminal amine allows for a controlled, stepwise assembly of the PROTAC molecule. The amine can be deprotected under specific chemical conditions to allow for its conjugation to either the target protein ligand or the E3 ligase ligand.

Data Presentation: Physicochemical Properties

While specific quantitative data for a PROTAC synthesized with this compound is not publicly available, the table below summarizes the key physicochemical properties of the linker itself, which are important considerations for PROTAC design.

| Property | Value | Reference |

| Molecular Weight | 398.29 g/mol | [1][3] |

| Molecular Formula | C15H28BrNO6 | [1][3] |

| Appearance | Liquid | [3] |

| Density | 1.252 g/cm³ | [3] |

| CAS Number | 1807537-33-2 | [2][3] |

Experimental Protocols

The synthesis of a PROTAC using this compound would typically involve a multi-step process. Below are generalized experimental protocols for the key steps in the synthesis and evaluation of such a PROTAC.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general strategy for the synthesis of a PROTAC where the linker is conjugated first to the E3 ligase ligand and then to the target protein ligand.

1. Deprotection of the Boc Group:

- Dissolve this compound in a suitable solvent (e.g., dichloromethane).

- Add an acid, such as trifluoroacetic acid (TFA), to the solution to remove the Boc protecting group, yielding the free amine.

- Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, neutralize the reaction mixture and extract the deprotected linker.

2. Conjugation to E3 Ligase Ligand:

- Activate the carboxylic acid group on the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) using a coupling agent such as HATU or HOBt/EDC.

- Add the deprotected linker with the free amine to the activated E3 ligase ligand.

- Allow the reaction to proceed, typically at room temperature, until completion.

- Purify the resulting conjugate by column chromatography.

3. Conjugation to Target Protein Ligand:

- The target protein ligand should possess a nucleophilic group (e.g., a phenol, amine, or thiol) that can react with the bromoacetamido group of the linker-E3 ligase ligand conjugate.

- Combine the linker-E3 ligase ligand conjugate and the target protein ligand in a suitable solvent.

- The reaction may require a base to facilitate the nucleophilic substitution reaction.

- Monitor the reaction by LC-MS.

- Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Protocol 2: Western Blot for Target Protein Degradation

This protocol is a standard method to assess the ability of a PROTAC to induce the degradation of the target protein in cells.

1. Cell Culture and Treatment:

- Plate cells expressing the target protein at an appropriate density in a multi-well plate.

- Allow the cells to adhere overnight.

- Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in a suitable lysis buffer containing protease inhibitors.

- Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

- Incubate the membrane with a primary antibody specific for the target protein.

- Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP).

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

- Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. enamine.net [enamine.net]

- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

Solubility Profile of Bromoacetamido-PEG3-C2-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Bromoacetamido-PEG3-C2-Boc, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this reagent is critical for its effective use in various experimental and drug development workflows. The polyethylene glycol (PEG) spacer in its structure is designed to enhance aqueous solubility and biocompatibility.[1][2][3]

Core Solubility Data

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on information from suppliers and the general properties of PEGylated compounds, a qualitative and semi-quantitative solubility profile can be summarized. Poly(ethylene glycol) (PEG) itself is soluble in water, ethanol, and many other organic solvents, including dimethylformamide (DMF), dichloromethane, and acetonitrile.[4][5] The solubility of PEGylated compounds is influenced by the molecular weight of the PEG chain.[4][5]

| Solvent | Type | Known Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL (293.05 mM) | The product is hygroscopic in DMSO, and it is recommended to use freshly opened solvent.[6] |

| Water | Polar Protic | Expected to have some aqueous solubility | The PEG spacer is known to increase the aqueous solubility of compounds.[1] However, specific quantitative data is not readily available and should be determined experimentally. |

| Dichloromethane (DCM) | Nonpolar | Requires experimental determination | PEG itself is soluble in DCM.[4][5] |

| Ethanol | Polar Protic | Requires experimental determination | PEG is soluble in ethanol.[4][5] |

| Acetonitrile (ACN) | Polar Aprotic | Requires experimental determination | PEG is soluble in acetonitrile.[4][5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Requires experimental determination | PEG is soluble in DMF.[4] |

Experimental Protocol for Solubility Determination: Shake-Flask Method

For solvents where quantitative data is unavailable, the following is a generalized protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a small molecule.[7]

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DCM)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the clear, saturated filtrate using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve generated from the standard solutions.

-

Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Logical Workflow: Bioconjugation Using this compound

The following diagram illustrates a typical workflow for the bioconjugation of a target protein with a molecule of interest (e.g., a small molecule ligand) using this compound as a linker. This process is central to the creation of antibody-drug conjugates (ADCs) and PROTACs.

This workflow outlines the key steps from preparing the individual components to the final characterization of the purified bioconjugate. The bromoacetamide group of the linker will typically react with thiol groups on cysteine residues of the target protein.

References

- 1. Bromoacetamido-PEG3-Boc-amine, CAS 1421933-39-2 | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Br-PEG3-C2-Boc [myskinrecipes.com]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Bromoacetamido-PEG3-C2-Boc: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Bromoacetamido-PEG3-C2-Boc, a bifunctional linker molecule integral to the development of Proteolysis-Targeting Chimeras (PROTACs). Its unique structure facilitates the conjugation of a target protein ligand and an E3 ubiquitin ligase ligand, forming the foundation of a PROTAC molecule designed for targeted protein degradation.

Core Molecular Data

The fundamental properties of this compound are summarized below, providing essential information for its application in chemical synthesis and bioconjugation.

| Property | Value |

| Molecular Weight | 413.31 g/mol [1] |

| Chemical Formula | C₁₅H₂₉BrN₂O₆ |

| CAS Number | 1421933-39-2[1] |

Chemical Structure and Functionality

This compound is characterized by three key functional components:

-

Bromoacetamido Group: This functional group serves as a reactive handle, primarily for covalent modification of cysteine or other nucleophilic residues on proteins. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions.

-

PEG3 Linker: The triethylene glycol (PEG3) spacer is a hydrophilic chain that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The PEG linker's flexibility and length are critical for orienting the two ends of the PROTAC to enable the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group masks a primary amine. This amine can be deprotected under acidic conditions to reveal a nucleophilic site for conjugation with a suitable electrophile, such as a carboxylic acid on a ligand, often activated as an NHS ester or through amide coupling reagents.

Application in PROTAC Synthesis: A General Workflow

The primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this linker typically follows a sequential conjugation strategy. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols: General Considerations

While specific, detailed experimental protocols are highly dependent on the nature of the ligands being conjugated, the following provides a general framework for the use of this compound in PROTAC synthesis.

Step 1: Conjugation to the First Ligand

The choice of which end of the linker to react first depends on the functional groups available on the ligands. For instance, if the target protein ligand contains a thiol or a primary amine that can react with the bromoacetamido group, this conjugation would be performed first.

-

Reaction Conditions: The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often required to facilitate the reaction.

-

Monitoring and Purification: The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is purified using column chromatography or preparative high-performance liquid chromatography (HPLC).

Step 2: Boc Deprotection

The Boc protecting group is removed to expose the primary amine for the second conjugation step.

-

Reagents: A strong acid, such as trifluoroacetic acid (TFA), is commonly used for Boc deprotection. The reaction is typically performed in a solvent like dichloromethane (DCM).

-

Procedure: The conjugated intermediate is dissolved in the solvent, and the acid is added. The reaction is usually rapid and proceeds at room temperature. After completion, the acid and solvent are removed under reduced pressure.

Step 3: Conjugation to the Second Ligand

The newly exposed amine on the linker-ligand 1 conjugate is then reacted with the second ligand.

-

Activation: If the second ligand contains a carboxylic acid, it is typically activated to facilitate amide bond formation. Common activating agents include HATU, HBTU, or EDC in the presence of an additive like HOBt.

-

Reaction Conditions: Similar to the first conjugation, this reaction is performed in an aprotic polar solvent with a non-nucleophilic base.

-

Final Purification: The final PROTAC molecule is purified using preparative HPLC to ensure high purity, which is critical for subsequent biological evaluation.

Note: The order of conjugation (i.e., which ligand is attached to which end of the linker first) must be determined based on the chemical functionalities of the specific ligands being used.

This technical guide provides a foundational understanding of this compound and its role in the rapidly advancing field of targeted protein degradation. For successful synthesis, it is imperative to consult detailed chemical literature and optimize reaction conditions for the specific ligands of interest.

References

A Technical Guide to Bromoacetamido-PEG3-C2-Boc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bromoacetamido-PEG3-C2-Boc, a heterobifunctional linker widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide details the technical specifications of this compound, outlines its commercial availability, provides detailed experimental protocols for its use, and illustrates its mechanism of action within the broader context of the ubiquitin-proteasome pathway.

Introduction to this compound as a PROTAC Linker

This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the structure and function of PROTACs. A PROTAC molecule is comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is not merely a spacer; its composition and length are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

The this compound linker offers several advantageous features:

-

Heterobifunctionality: It possesses two distinct reactive moieties. The bromoacetamido group serves as a reactive handle for conjugation, typically with a thiol group on a target protein ligand. The Boc-protected amine provides a latent reactive site that, after deprotection, can be coupled to an E3 ligase ligand.

-

PEG Spacer: The triethylene glycol (PEG3) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

-

Defined Length: The specific length of the C2 and PEG3 components provides a defined distance between the two ligands, which can be critical for optimal ternary complex formation.

Commercial Availability and Technical Specifications

This compound is commercially available from a range of suppliers, ensuring its accessibility for research and development purposes. Key suppliers include MedchemExpress, TargetMol, and BroadPharm, with distribution also available through larger chemical suppliers like Fisher Scientific.

Table 1: Technical Specifications of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₈BrNO₆ | MedchemExpress, TargetMol |

| Molecular Weight | 398.29 g/mol | MedchemExpress, TargetMol |

| CAS Number | 1807537-33-2 | MedchemExpress, TargetMol |

| Appearance | Colorless to light yellow liquid | MedchemExpress |

| Purity | ≥98.0% | MedchemExpress |

| Storage (Pure Form) | -20°C for 3 years, 4°C for 2 years | MedchemExpress |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | MedchemExpress |

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs exert their therapeutic effect by co-opting the ubiquitin-proteasome system (UPS), the primary pathway for protein degradation in eukaryotic cells. The UPS involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome.

The process begins with the activation of ubiquitin by an E1 activating enzyme. The activated ubiquitin is then transferred to an E2 conjugating enzyme. Finally, an E3 ubiquitin ligase facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The sequential addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a degradation signal for the 26S proteasome.

A PROTAC molecule facilitates the proximity of a target protein to an E3 ligase, an event that would not naturally occur. This induced proximity leads to the polyubiquitination and subsequent degradation of the target protein.

Experimental Protocols

The synthesis of a functional PROTAC using this compound involves a multi-step process. The following protocols provide a general framework for the key experimental procedures. Optimization of reaction conditions may be necessary for specific target protein and E3 ligase ligands.

Boc Deprotection of this compound

This step is necessary to reveal the free amine for subsequent conjugation to an E3 ligase ligand.

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add TFA (10-20 equivalents) dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected bromoacetamido-PEG3-C2-amine.

Conjugation of the Deprotected Linker to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between the deprotected linker and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

-

Deprotected bromoacetamido-PEG3-C2-amine

-

E3 ligase ligand with a carboxylic acid moiety (e.g., a derivative of thalidomide or VHL ligand)

-

Anhydrous N,N-dimethylformamide (DMF)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware

Procedure:

-

Dissolve the E3 ligase ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected bromoacetamido-PEG3-C2-amine (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the bromoacetamido-PEG3-C2-E3 ligase ligand conjugate.

Conjugation of the Bromoacetamido-Linker-E3 Ligase Ligand to a Thiol-Containing Target Protein Ligand

The bromoacetamido group reacts specifically with thiol groups to form a stable thioether linkage.

Materials:

-

Bromoacetamido-PEG3-C2-E3 ligase ligand conjugate

-

Target protein ligand containing a free thiol group

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous DMF or DMSO (to dissolve the linker-E3 ligase ligand conjugate)

-

Standard laboratory glassware

Procedure:

-

Dissolve the thiol-containing target protein ligand in PBS (pH 7.4).

-

Add a solution of the bromoacetamido-PEG3-C2-E3 ligase ligand conjugate (1-1.5 equivalents) in a minimal amount of DMF or DMSO to the solution of the target protein ligand.

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light. Monitor the reaction progress by LC-MS.

-

Upon completion, the final PROTAC can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined structure, commercial availability, and reactive handles make it a popular choice for researchers in the field of targeted protein degradation. The experimental protocols provided in this guide offer a starting point for the development of novel PROTACs aimed at a wide range of therapeutic targets. A thorough understanding of the underlying principles of the ubiquitin-proteasome system and careful optimization of the synthetic and biological validation steps are essential for the successful development of potent and selective protein degraders.

Synthesis of Bromoacetamido-PEG3-C2-Boc Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the Bromoacetamido-PEG3-C2-Boc linker, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional linker, featuring a bromoacetamide warhead and a Boc-protected amine, facilitates the conjugation of a target protein ligand and an E3 ligase ligand. This guide details the synthetic pathway, experimental protocols, and relevant characterization data.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the selective mono-Boc protection of the commercially available 1,11-diamino-3,6,9-trioxaundecane. This is followed by the bromoacetylation of the remaining free amine to yield the final product.

Caption: Overall synthetic scheme for this compound linker.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (NH2-PEG3-C2-NH-Boc)

This procedure is adapted from the general method for mono-Boc protection of diamines reported by Ha et al.[1]

Materials:

-

1,11-Diamino-3,6,9-trioxaundecane

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,11-diamino-3,6,9-trioxaundecane (1 equivalent) in 50% aqueous methanol, 1 equivalent of hydrogen chloride is added. The solution is stirred for 30 minutes to achieve equilibrium, forming the mono-HCl salt of the diamine.

-

One equivalent of di-tert-butyl dicarbonate ((Boc)₂O) is then added to the solution. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the methanol is removed under reduced pressure.

-

The aqueous residue is washed with diethyl ether to remove any unreacted diamine.

-

The aqueous layer is then basified with a 2N NaOH solution to deprotonate the remaining ammonium salt.

-

The product is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the mono-Boc protected product as an oil.

| Parameter | Value | Reference |

| Starting Material | 1,11-Diamino-3,6,9-trioxaundecane | |

| Reagents | (Boc)₂O, HCl | [1] |

| Solvent | 50% aq. Methanol | [1] |

| Typical Yield | 87-95% | [1] |

| Purity | >97% (by HPLC) | [1] |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spec. | [1] |

Step 2: Synthesis of this compound Linker

This is a general protocol for bromoacetylation of a primary amine.

Materials:

-

tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

-

Bromoacetyl bromide or Bromoacetic anhydride

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (1.1-1.5 equivalents) to the solution.

-

Slowly add a solution of bromoacetyl bromide or bromoacetic anhydride (1.0-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress is monitored by TLC.

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Parameter | Typical Conditions |

| Starting Material | NH2-PEG3-C2-NH-Boc |

| Reagents | Bromoacetyl bromide, DIPEA |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Purification | Silica Gel Column Chromatography |

Characterization Data

For tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate:

-

¹H NMR (200 MHz, CDCl₃): δ 1.46 (s, 9H), 1.93 (br s, 2H), 2.60 (br s, 2H), 2.94–3.11 (m, 2H), 3.20–3.41 (m, 8H), 5.40 (br s, 1H).[1]

-

¹³C NMR (CDCl₃, 50.3 MHz): δ 28.3, 40.2, 41.4, 70.7, 73.0, 78.7, 156.0.[1]

-

MS (FAB): m/z = 248.2 (MH⁺).[1]

For this compound Linker (Expected):

-

¹H NMR: Appearance of a singlet for the bromoacetyl methylene protons (Br-CH₂ -C=O) around δ 3.8-4.0 ppm. The other peaks corresponding to the PEG chain and Boc group will be present, with potential shifts in the protons adjacent to the newly formed amide bond.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the final product would be expected.

Experimental Workflow and Logic

The synthesis is designed for efficiency and selectivity.

Caption: Logical workflow for the two-step synthesis.

This guide provides a foundational understanding and practical protocols for the synthesis of the this compound linker. Researchers should always adhere to standard laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.

References

In-Depth Technical Guide: Bromoacetamido-PEG3-C2-Boc (CAS 1807537-33-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc, with the CAS number 1807537-33-2, is a heterobifunctional chemical linker instrumental in the field of targeted protein degradation.[1][2] Specifically, it is a polyethylene glycol (PEG)-based linker designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] This guide provides a comprehensive overview of the technical details of this compound, its role in PROTAC development, and the general principles of its application.

Chemical Properties and Structure

This compound is characterized by three key functional components: a bromoacetamide group, a PEG3 (triethylene glycol) spacer, and a Boc (tert-butyloxycarbonyl)-protected amine. This trifunctional nature allows for a sequential and controlled conjugation strategy in the synthesis of complex molecules like PROTACs.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1807537-33-2 | [2] |

| Molecular Formula | C₁₅H₂₈BrNO₆ | N/A |

| Molecular Weight | 398.29 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | [5] |

| Storage | Store at -20°C for long-term stability | N/A |

Role in PROTAC Synthesis

The rational design of a PROTAC involves connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase via a chemical linker. The linker is a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation of the target protein.

The structure of this compound is tailored for this purpose:

-

Bromoacetamide Group: This functional group is a reactive electrophile that can form a stable covalent bond with nucleophilic residues on a protein, most notably the thiol group of cysteine. This allows for the site-specific and irreversible attachment of the linker to a target protein or a ligand.

-

PEG3 Spacer: The triethylene glycol spacer provides several advantages. It enhances the solubility of the resulting PROTAC molecule in aqueous media, which is crucial for biological applications. The length and flexibility of the PEG chain are also important for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ternary complex formation.

-

Boc-Protected Amine: The Boc protecting group allows for the selective deprotection of the terminal amine. Once deprotected, this amine can be readily coupled to the E3 ligase ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

Experimental Protocols

General Workflow for PROTAC Synthesis:

References

Introduction to PEG Linkers in Bioconjugation

An In-depth Technical Guide on the Role of PEG3 Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect a biomolecule (e.g., protein, antibody, or peptide) to another molecule, such as a drug, imaging agent, or surface. The process of PEGylation, the covalent attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics. Among the various PEG linkers, short, discrete PEG (dPEG®) linkers, such as the PEG3 linker, have gained significant attention for their defined molecular weight and length, offering precise control over the final bioconjugate's structure and function.

A PEG3 linker consists of three repeating ethylene glycol units. This short, hydrophilic chain imparts several desirable characteristics to bioconjugates, including increased water solubility, reduced aggregation, and minimized non-specific interactions. These properties are critical for the development of effective and safe biotherapeutics, particularly in the realm of antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), and peptide modifications.

Physicochemical Properties of PEG3 Linkers

The defined structure of a PEG3 linker provides a consistent and predictable impact on the physicochemical properties of the resulting bioconjugate.

Table 1: Physicochemical Properties of a Typical PEG3 Linker

| Property | Value | Significance in Bioconjugation |

| Molecular Weight | 148.16 g/mol (for the core unit) | Precise control over the final molecular weight of the conjugate. |

| Length | ~14.7 Å | Provides a defined spatial separation between the conjugated molecules. |

| Solubility | High in aqueous and many organic solvents | Enhances the solubility of hydrophobic drugs or peptides. |

| Hydrophilicity (LogP) | Typically < 0 | Reduces aggregation and non-specific binding of the bioconjugate. |

| Flexibility | High | Allows for optimal orientation of the conjugated molecules for biological activity. |

Role of PEG3 Linkers in Enhancing Bioconjugate Properties

The incorporation of a PEG3 linker can significantly improve the performance of a bioconjugate in several key areas:

-

Increased Solubility and Reduced Aggregation: The hydrophilic nature of the PEG3 chain can overcome the solubility challenges often associated with hydrophobic drugs or peptides, preventing aggregation and improving formulation stability.

-

Improved Pharmacokinetics: While longer PEG chains are known to significantly extend the in vivo half-life of proteins by increasing their hydrodynamic radius and reducing renal clearance, even short linkers like PEG3 can contribute to improved pharmacokinetic profiles by enhancing solubility and stability.

-

Reduced Immunogenicity: PEGylation can mask epitopes on proteins, reducing their recognition by the immune system and thereby lowering the potential for an immunogenic response.

-

Controlled Drug-to-Antibody Ratio (DAR) in ADCs: The use of discrete PEG linkers with defined lengths allows for precise control over the stoichiometry of drug conjugation to an antibody, leading to a more homogeneous product with a consistent DAR.

Applications of PEG3 Linkers in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in connecting the cytotoxic payload to the monoclonal antibody. A PEG3 linker can be incorporated to enhance the solubility of the ADC, particularly when a hydrophobic payload is used.

Methodological & Application

Application Notes and Protocols for Bromoacetamido-PEG3-C2-Boc in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc is a heterobifunctional crosslinker that serves a critical role in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] This reagent features a bromoacetamide group for the selective alkylation of thiol groups (e.g., cysteine residues in proteins), a flexible polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent conjugation following deprotection.[3][4][5]

The bromoacetamide moiety reacts with sulfhydryl groups via a nucleophilic substitution reaction to form a stable thioether bond.[4][6] This covalent linkage is generally more stable than the succinimidyl thioether bond formed from maleimide-thiol reactions, which can be susceptible to retro-Michael reactions and exchange with other thiols.[7][8][9] The PEG3 linker improves the physicochemical properties of the resulting conjugate, such as increasing water solubility and providing flexibility, which is crucial for facilitating the interaction between the labeled protein and other binding partners.[3][4][] The Boc-protected amine allows for a two-step conjugation strategy, enabling the attachment of a second molecule after the initial protein labeling and subsequent deprotection of the amine.

These application notes provide a detailed protocol for the use of this compound in protein labeling and its subsequent application in the synthesis of PROTACs.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling with this compound

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 8.5 | Higher pH increases the nucleophilicity of the thiol group but may also increase the reactivity of other nucleophilic residues like lysine. A pH of 8.0 is often optimal for thiol selectivity.[6] |

| Molar Excess of Linker | 5 - 20 fold | The optimal molar excess depends on the protein and the number of available cysteine residues. Start with a lower excess and optimize as needed.[11][12] |

| Reaction Temperature | 4 - 25 °C | Room temperature (25°C) is typically sufficient. For sensitive proteins, the reaction can be performed at 4°C.[11][13] |

| Reaction Time | 2 hours - overnight | Monitor the reaction progress by LC-MS to determine the optimal time.[11][13] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation, while lower concentrations may slow down the reaction rate.[12] |

Table 2: Comparative Stability of Common Thiol-Reactive Linkages

| Linkage Type | Formed From | Stability under Physiological Conditions | Key Considerations |

| Thioether | Bromoacetamide + Thiol | High | Generally stable and not prone to exchange reactions.[7][8] |

| Thiosuccinimide ether | Maleimide + Thiol | Variable | Can undergo retro-Michael reaction, leading to deconjugation and exchange with other thiols like albumin.[7][8][9] |

| Disulfide | Thiosulfate + Thiol | Reversible | Cleavable with reducing agents like DTT or TCEP.[11] |

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

This protocol outlines the steps for the covalent attachment of the linker to a protein of interest (POI) via a cysteine residue.

Materials:

-

Protein of Interest (POI) with at least one accessible cysteine residue

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) system

-

LC-MS system for analysis

Procedure:

-

Protein Preparation:

-

Dissolve the POI in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 30-60 minutes.

-

Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This should be prepared fresh before use.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.

-

-

Quenching the Reaction:

-

Add a quenching reagent such as DTT or L-cysteine to a final concentration of 10-20 mM to react with any excess bromoacetamide linker. Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the excess linker and quenching reagent by passing the reaction mixture through a desalting column or by using SEC. The column should be equilibrated with a suitable buffer for the downstream application (e.g., PBS).

-

-

Characterization:

-

Analyze the purified POI-linker conjugate by LC-MS to confirm successful labeling and determine the degree of labeling.[14][15] The mass of the conjugate should increase by the molecular weight of the attached linker.

-

SDS-PAGE analysis can also be used to observe the shift in molecular weight of the labeled protein.[16]

-

Protocol 2: Synthesis of a PROTAC using the Labeled Protein

This protocol describes the deprotection of the Boc group and subsequent conjugation to an E3 ligase ligand.

Materials:

-

POI-PEG3-C2-NHBoc conjugate from Protocol 1

-

Deprotection Solution: 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Buffer: 1 M HEPES, pH 8.5

-

E3 Ligase Ligand with an activated carboxyl group (e.g., NHS ester)

-

Anhydrous DMF or DMSO

-

Purification system (e.g., SEC or affinity chromatography)

Procedure:

-

Boc Deprotection:

-

Lyophilize the purified POI-linker conjugate to dryness.

-

Resuspend the dried conjugate in the Deprotection Solution and incubate at room temperature for 30-60 minutes.

-

Remove the TFA and DCM under a stream of nitrogen and then under high vacuum.

-

-

Neutralization and E3 Ligase Ligand Conjugation:

-

Immediately dissolve the deprotected conjugate in a minimal amount of anhydrous DMF or DMSO.

-

Add the Neutralization Buffer to adjust the pH to ~8.0.

-

Prepare a stock solution of the activated E3 ligase ligand in anhydrous DMF or DMSO.

-

Add a 5-10 fold molar excess of the activated E3 ligase ligand to the deprotected protein solution.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification of the PROTAC:

-

Purify the final PROTAC conjugate using SEC or affinity chromatography to remove excess E3 ligase ligand and other reaction components.

-

-

Characterization and Functional Assays:

-

Confirm the successful synthesis of the PROTAC by LC-MS analysis, observing the mass increase corresponding to the addition of the E3 ligase ligand.

-

Perform functional assays to evaluate the ability of the PROTAC to induce the degradation of the target protein.

-

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 13. tandfonline.com [tandfonline.com]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]

- 16. creativepegworks.com [creativepegworks.com]

Application Notes and Protocols: Conjugation of Bromoacetamido-PEG3-C2-Boc to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and pharmacokinetic profile, leading to prolonged circulation half-life and reduced immunogenicity. Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker containing a bromoacetamide group for covalent attachment to thiol-containing residues, a short PEG3 spacer to enhance hydrophilicity, and a Boc-protected amine for further functionalization.

This document provides detailed application notes and protocols for the conjugation of this compound to a peptide, primarily targeting the thiol group of cysteine residues.

Reaction Principle

The core of the conjugation chemistry lies in the alkylation of a nucleophilic thiol group from a cysteine residue by the electrophilic bromoacetamide moiety of the linker. This reaction proceeds via an SN2 mechanism, forming a stable thioether bond. The reaction is highly selective for cysteine residues at a slightly basic pH.

Quantitative Data Summary

The conjugation of bromoacetamide derivatives to cysteine-containing peptides is generally a high-yield reaction. The following table summarizes typical quantitative data for such reactions. Please note that specific results will vary depending on the peptide sequence, reaction conditions, and purification methods.

| Parameter | Typical Value | Analytical Method |

| Reaction Yield | > 90% | RP-HPLC, Mass Spectrometry |

| Reaction Time | 1 - 4 hours | RP-HPLC Monitoring |

| Purity of Conjugate | > 95% (post-purification) | RP-HPLC |

| Molecular Weight Confirmation | Expected Mass ± 1 Da | ESI-MS |

Experimental Protocols

Materials and Reagents

-

Cysteine-containing peptide

-

This compound

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5

-

Degassing equipment (e.g., vacuum pump, nitrogen or argon gas)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Boc Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (cold)

-

Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column

-

Analytical Instruments: RP-HPLC, Mass Spectrometer (e.g., ESI-MS)

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol outlines the steps for the covalent attachment of the linker to the peptide.

-

Peptide Preparation:

-

Dissolve the cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

If the peptide has formed disulfide bonds (dimers), reduction is necessary. Add a 2-5 molar excess of TCEP to the peptide solution and incubate for 1 hour at room temperature.

-

Degas the buffer and peptide solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes to prevent oxidation of the thiol group.

-

-

Linker Preparation:

-

Dissolve this compound in a minimal amount of an organic solvent such as DMF or DMSO before adding it to the aqueous peptide solution. This is to ensure the linker is fully dissolved.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the dissolved this compound linker to the peptide solution.

-

Gently mix the reaction mixture and allow it to proceed for 1-4 hours at room temperature, protected from light.

-

Monitor the reaction progress by RP-HPLC. The conjugated peptide will have a longer retention time than the unconjugated peptide.

-

-

Quenching the Reaction:

-

Once the reaction is complete (as determined by HPLC), add a 10 to 20-fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted bromoacetamide linker.

-

Let the quenching reaction proceed for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the peptide-linker conjugate from unreacted peptide, excess linker, and quenching reagent using RP-HPLC with a C18 column.

-

Use a suitable gradient of water and acetonitrile, both containing 0.1% TFA.

-

Collect the fractions containing the purified conjugate and confirm the molecular weight by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final product as a powder.

-

Protocol 2: Boc Deprotection (Optional)

If the terminal amine of the conjugated linker needs to be deprotected for further modifications, follow this protocol.

-

Deprotection Reaction:

-

Dissolve the lyophilized Boc-protected peptide-linker conjugate in a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Product Precipitation and Washing:

-

Precipitate the deprotected peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet several times with cold diethyl ether to remove the TFA and scavengers.

-

-

Final Product Recovery:

-

Dissolve the final peptide conjugate in a suitable aqueous buffer and lyophilize to obtain the deprotected product.

-

Visualizations

Experimental Workflow

Application Notes and Protocols: Bromoacetamido-PEG3-C2-Boc Reaction with Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation and drug development. This linker features a bromoacetamide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The bromoacetamide moiety allows for specific and stable covalent modification of thiol groups, primarily the side chains of cysteine residues in proteins and peptides. The PEG spacer enhances solubility and provides steric hindrance, while the Boc-protected amine allows for subsequent controlled derivatization.[1][2]

One of the key applications of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][4] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The bromoacetamide group of the linker can be reacted with a cysteine residue on a ligand for the target protein, forming a stable thioether bond.[7]

This document provides detailed application notes and protocols for the reaction of this compound with cysteine residues, intended for researchers, scientists, and drug development professionals.

Reaction Mechanism and Specificity

The reaction between the bromoacetamide group and a cysteine residue proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of the cysteine acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable and irreversible thioether bond.[8]

The reaction is highly selective for thiol groups, especially within a specific pH range. While other nucleophilic amino acid residues such as lysine and histidine can also react with bromoacetamides, these reactions are generally slower and less favorable, particularly at optimized pH conditions.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the reaction of bromoacetamide reagents with cysteine residues. Please note that optimal conditions should be determined empirically for each specific application.

| Parameter | Typical Value | Notes |

| pH Range | 7.5 - 8.5 | Balances thiol reactivity with minimizing side reactions with other nucleophiles like amines.[9][10] |

| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | Should be optimized to achieve the desired degree of labeling while minimizing non-specific modifications.[11] |

| Reaction Time | 2 - 4 hours at room temperature, or overnight at 4°C | Can be optimized based on the reactivity of the specific cysteine residue.[11] |

| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate but may also increase the risk of side reactions and protein denaturation.[9][12] |

| Labeling Efficiency | 50 - 90% | Highly dependent on the accessibility of the cysteine residue and the reaction conditions.[11] |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Cysteine-Containing Protein with this compound

This protocol provides a general method for the covalent modification of a protein with this compound.

Materials:

-

Cysteine-containing protein of interest

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.5-8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the bromoacetamide linker, typically by dialysis or size-exclusion chromatography. TCEP does not need to be removed.[13]

-

-

Linker Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 linker to protein). Add the linker solution dropwise while gently vortexing.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time may need to be determined experimentally.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM to react with any unreacted linker.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the excess linker and quenching reagent by size-exclusion chromatography using a column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the linker contains a chromophore.

-

Protocol 2: Synthesis of a PROTAC Precursor using this compound

This protocol outlines the initial step in synthesizing a PROTAC by conjugating the this compound linker to a cysteine-containing ligand for a target protein.

Materials:

-

Cysteine-containing ligand for the protein of interest (POI)

-

This compound

-

Reaction Buffer: e.g., 50 mM HEPES or Phosphate buffer, pH 8.2[9]

-

Anhydrous DMF or DMSO

-

Quenching Reagent: Dithiothreitol (DTT)

-

Analytical and preparative HPLC

Procedure:

-

Ligand and Linker Preparation:

-

Dissolve the cysteine-containing POI ligand in the Reaction Buffer.

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the ligand solution. A slight molar excess of the linker (e.g., 1.5 equivalents) is recommended to drive the reaction to completion.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by analytical HPLC-MS.

-

-

Quenching the Reaction:

-

Once the reaction is complete, add an excess of DTT to quench any unreacted bromoacetamide linker.

-

-

Purification:

-

Purify the resulting conjugate (POI ligand-PEG3-C2-Boc) by preparative HPLC.

-

Lyophilize the pure fractions to obtain the desired product.

-

-

Next Steps:

-

The Boc protecting group can be removed under acidic conditions to expose the amine, which can then be coupled to a ligand for an E3 ubiquitin ligase to complete the PROTAC synthesis.

-

Visualizations

Caption: Reaction of this compound with a cysteine residue.

Caption: General experimental workflow for cysteine conjugation.

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. Bromoacetamide-PEG | Bromoacetamide-PEG Linkers | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. leica-microsystems.com [leica-microsystems.com]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Application Notes and Protocols: Boc Deprotection of Bromoacetamido-PEG3-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetamido-PEG3-C2-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker contains a bromoacetamide group for covalent linkage to a protein of interest (POI) ligand, a PEG3 spacer to modulate solubility and linker length, and a Boc-protected amine for subsequent conjugation to an E3 ligase ligand. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step in the sequential assembly of PROTACs. This document provides detailed protocols and application notes for the efficient deprotection of the Boc group from this compound.

The most common and effective method for Boc deprotection is acidolysis, typically using trifluoroacetic acid (TFA) in an anhydrous solvent such as dichloromethane (DCM). This method is generally high-yielding and proceeds under mild conditions.

Data Presentation: Conditions for Boc Deprotection

While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes for the Boc deprotection of similar amine-PEG linkers based on established chemical literature.

| Reagent System | Concentration | Solvent | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 0.5 - 4 | >90% | The most common and reliable method. Reaction progress should be monitored by TLC or LC-MS. |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 1 - 4 | >90% | An effective alternative to TFA. The product is isolated as the hydrochloride salt. |

| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Acetonitrile or DCM | Room Temperature to 50 | 2 - 18 | Variable | Milder acid, may require longer reaction times or heating. |

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the most common method for the removal of the Boc protecting group.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel